1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol
Description
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a methyl group, a thiophen-3-yl moiety, and a benzoxazole-linked amino group. The thiophene group introduces sulfur-based heteroaromaticity, which may enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-2-methyl-3-thiophen-3-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-15(18,8-11-6-7-20-9-11)10-16-14-17-12-4-2-3-5-13(12)19-14/h2-7,9,18H,8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVZBUOSPEOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic routes can be employed, including the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole and thiophene rings, using reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol has a wide range of scientific research applications:
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional similarities and differences between the target compound and analogous propanolamine derivatives:
Structural and Functional Analysis
Heterocyclic Moieties: The benzoxazole group in the target compound differs from benzimidazole () and benzothiazole () in electronic properties. Thiophene vs. Phenyl/Chlorophenyl: The thiophen-3-yl group in the target compound introduces sulfur-based π-π interactions, which may enhance membrane permeability compared to chlorophenyl or methoxyphenoxy groups .
Propanolamine Backbone: The 2-methylpropan-2-ol structure in the target compound contrasts with linear propan-1-ol derivatives (e.g., ). The branched methyl group may sterically hinder interactions with enzymatic active sites compared to unbranched analogs .
Spectroscopic and Physicochemical Properties: LCMS data for benzimidazole analogs () indicate high purity (>98%) and retention times under 1 minute, suggesting moderate polarity. The target compound’s thiophene group may increase lipophilicity, leading to longer retention times in reversed-phase chromatography. IR and NMR data for ’s benzimidazole-propanamide (C=O stretch at 1678 cm⁻¹, NHCO at 3265 cm⁻¹) highlight diagnostic peaks absent in the target compound, which lacks an amide group .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- β-Blocker Potential: The propan-2-ol moiety is critical in β-blockers like nadolol and bisoprolol (). The target compound’s amino-benzoxazole group may mimic the aryloxy/tert-butylamino pharmacophores of these drugs, suggesting possible β-adrenergic receptor modulation .
- Kinase Inhibition: Benzoxazole derivatives are known kinase inhibitors. The thiophene group could enhance binding to ATP pockets in kinases, analogous to benzothiazole-based drugs .
- Metabolic Stability: The methyl and thiophene groups may improve metabolic stability compared to ’s methoxyphenoxy derivative, which contains labile ether linkages .
Biological Activity
Molecular Formula
- Chemical Formula: C13H14N2OS
- Molecular Weight: 250.33 g/mol
Structural Features
The compound features a benzoxazole moiety, an amino group, a thiophene ring, and a secondary alcohol. These structural elements contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity: Compounds containing benzoxazole and thiophene derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity: Certain benzoxazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines.
The biological activity of 1-[(1,3-Benzoxazol-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways: The compound may affect key signaling pathways such as the NF-kB and MAPK pathways, which are crucial in inflammation and cancer.
- DNA Interaction: Some benzoxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzoxazole ring enhanced antibacterial activity significantly.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Anticancer Studies
Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the target compound induced apoptosis and inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
